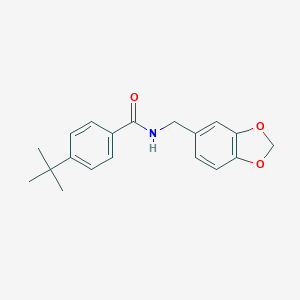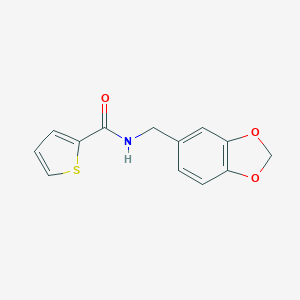
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDB is a benzamide derivative that was first synthesized in 2003 by David E. Nichols and his team at Purdue University. Since then, BDB has been studied extensively for its effects on the central nervous system and its potential as a treatment for various neurological disorders.
作用机制
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is not fully understood, but it is believed to act on the serotonin system in the brain. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase serotonin levels in the prefrontal cortex, which is associated with mood regulation and cognitive function. It is also believed to have an affinity for the serotonin 5-HT1A receptor, which is involved in anxiety and depression.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have several biochemical and physiological effects in animal models. In addition to increasing serotonin levels, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has also been shown to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to form new connections.
实验室实验的优点和局限性
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide also has a relatively low toxicity profile, which makes it safer to use in animal studies. However, one limitation of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide is that it has not been extensively studied in humans, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. One area of interest is its potential as a treatment for other neurological disorders, such as schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide analogs that could have improved therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide and its effects on the brain.
合成方法
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide can be synthesized using a multi-step process that involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with tert-butylamine and benzoyl chloride. The resulting product is then purified using chromatography to obtain pure N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide. This synthesis method has been optimized over the years to improve yield and purity.
科学研究应用
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been studied for its potential as a treatment for various neurological disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In animal models, N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide has been shown to have antidepressant and anxiolytic effects, as well as the ability to enhance fear extinction in mice with PTSD-like symptoms. These findings suggest that N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide could be a promising therapeutic agent for these conditions.
属性
产品名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
|---|---|
分子式 |
C19H21NO3 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)15-7-5-14(6-8-15)18(21)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-10H,11-12H2,1-3H3,(H,20,21) |
InChI 键 |
BDFICRLLTCGCFU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B225367.png)

![Ethyl 1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B225371.png)


![4-Methyl-2-[(3-pyridinylamino)carbonyl]benzoic acid](/img/structure/B225381.png)


![1-[(4-iodophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B225390.png)



![4-{[(2-methoxybenzyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B225399.png)